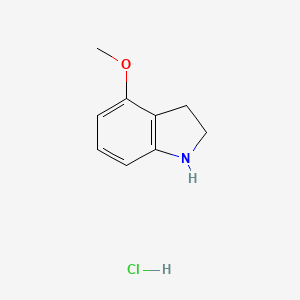

4-Methoxyindoline hydrochloride

Description

Properties

IUPAC Name |

4-methoxy-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-11-9-4-2-3-8-7(9)5-6-10-8;/h2-4,10H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXLPTAZQUESGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671996 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90609-70-4 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Methoxyindoline hydrochloride from 4-methoxyindole

An In-Depth Technical Guide to the Synthesis of 4-Methoxyindoline Hydrochloride from 4-Methoxyindole

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of this compound, a valuable building block in pharmaceutical research and drug development.[1][2][3] The document moves beyond a simple recitation of procedural steps, delving into the mechanistic underpinnings, strategic considerations for reagent selection, and practical, field-proven insights for successful execution. We will focus on the selective reduction of 4-methoxyindole using sodium cyanoborohydride in an acidic medium, a method prized for its efficiency and control. This guide is designed for researchers, medicinal chemists, and process development professionals, offering detailed protocols, safety imperatives, characterization data, and troubleshooting advice to ensure a reproducible and high-yielding synthesis.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its saturated heterocyclic structure imparts a three-dimensional geometry that is often crucial for effective interaction with biological targets. 4-Methoxyindoline, in particular, serves as a key intermediate in the synthesis of novel therapeutics, including agents targeting neurological disorders and various receptor systems.[1][2] The conversion of the aromatic 4-methoxyindole to its corresponding indoline is a critical transformation that unlocks access to this valuable chemical space.

The primary challenge in this synthesis lies in the selective reduction of the electron-rich pyrrole ring without affecting the benzene ring. While various methods exist for indole reduction, such as catalytic hydrogenation and metal-acid systems, these can sometimes lack selectivity or require specialized high-pressure equipment.[4][5][6] The method detailed herein, employing sodium cyanoborohydride, offers a mild, chemoselective, and operationally simple alternative.[7][8][9]

Mechanistic Rationale: The Science of Selective Indole Reduction

The selective reduction of an indole to an indoline using sodium cyanoborohydride (NaBH₃CN) is predicated on the modulation of the indole's reactivity through acid catalysis.

-

Protonation and Activation : The reaction is initiated by the protonation of the indole ring at the C3 position in the presence of an acid, such as acetic acid or trifluoroacetic acid. This step is favorable as it disrupts the aromaticity of the pyrrole ring to form a resonance-stabilized indoleninium ion intermediate. This intermediate is significantly more electrophilic than the starting indole.[8]

-

Nucleophilic Hydride Attack : Sodium cyanoborohydride serves as the source of the hydride ion (H⁻). Unlike the more reactive sodium borohydride (NaBH₄), NaBH₃CN is a milder reducing agent due to the electron-withdrawing nature of the cyano group.[9][10] This attenuated reactivity is key; NaBH₃CN is stable in mildly acidic conditions and selectively reduces the highly electrophilic iminium-like character of the indoleninium ion, while leaving less reactive functional groups like esters or ketones untouched.[9][11] The hydride attacks the C2 position of the indoleninium ion, neutralizing the charge and completing the reduction of the C2-C3 double bond.

-

Formation of the Hydrochloride Salt : The resulting 4-methoxyindoline is a basic amine. To improve its stability, crystallinity, and solubility in certain solvents, it is converted to its hydrochloride salt by treatment with hydrochloric acid.

Below is a diagram illustrating the core reaction pathway.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis, purification, and salt formation of this compound.

Materials and Equipment

| Reagent/Material | CAS No. | Molecular Weight | Notes |

| 4-Methoxyindole | 4837-90-5 | 147.17 g/mol | Starting material. Off-white to tan solid.[12] |

| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | 62.84 g/mol | Reducing agent. Highly Toxic .[9] |

| Glacial Acetic Acid (HOAc) | 64-19-7 | 60.05 g/mol | Solvent and acid catalyst. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Extraction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Aqueous solution for neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying agent. |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 g/mol | Solvent for purification and salt formation. |

| Hydrochloric Acid (2M in Et₂O) | 7647-01-0 | 36.46 g/mol | Reagent for salt formation. |

| Equipment | |||

| Round-bottom flask with stir bar | |||

| Ice bath | |||

| Separatory funnel | |||

| Rotary evaporator | |||

| Standard glassware |

Step-by-Step Synthesis Workflow

The overall experimental workflow is summarized in the diagram below.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyindole (5.0 g, 33.97 mmol) in glacial acetic acid (100 mL). Stir until a homogeneous solution is formed.

-

Reduction: Cool the solution in an ice bath to 0-5 °C. Once cooled, begin the portion-wise addition of sodium cyanoborohydride (4.27 g, 68.0 mmol, 2.0 equiv.). Causality Note: Slow, portion-wise addition is crucial to control the reaction exotherm and the rate of hydrogen gas evolution, a byproduct of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

-

Work-up and Neutralization: Cool the reaction mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding 100 mL of cold water. Safety Note: This step must be done slowly in a well-ventilated fume hood as quenching unreacted hydride in acid can evolve toxic gases. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (or cautiously with solid NaOH pellets followed by saturated NaHCO₃) until the pH is ~8-9. Ensure all gas evolution has ceased.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 4-methoxyindoline as an oil or semi-solid.

-

Hydrochloride Salt Formation: Dissolve the crude 4-methoxyindoline in a minimal amount of diethyl ether (~50 mL). To this solution, slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Isolation: Stir the resulting slurry for 30 minutes. Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-basic impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to afford this compound.

Safety and Handling Imperatives

Chemical synthesis requires stringent adherence to safety protocols. The following points are critical for this procedure.

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic if swallowed, inhaled, or absorbed through the skin.[13][14] It is a potential source of cyanide. Crucially, NaBH₃CN reacts with strong acids to liberate highly toxic hydrogen cyanide (HCN) gas. [9][11] All manipulations must be performed in a certified chemical fume hood.[15][16][17] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[13][14][15]

-

Quenching: The quenching and neutralization steps must be performed slowly and with extreme caution in an ice bath to control the exotherm and any gas evolution.

-

Waste Disposal: All waste containing cyanoborohydride must be quenched carefully with an oxidizing agent (e.g., aqueous bleach) according to institutional safety guidelines before disposal.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the final product.

| Analysis Technique | Expected Results for this compound |

| Appearance | Off-white to tan crystalline powder.[1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.0 (br s, 2H, -NH₂⁺-), ~7.0 (t, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~3.7 (s, 3H, -OCH₃), ~3.5 (t, 2H, -CH₂-), ~3.1 (t, 2H, -CH₂-). (Note: Exact shifts may vary). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~155.0, ~150.0, ~128.0, ~115.0, ~105.0, ~100.0 (Aromatic Cs), ~55.0 (-OCH₃), ~48.0 (-CH₂-), ~28.0 (-CH₂-). (Note: Exact shifts may vary). |

| FT-IR (KBr, cm⁻¹) | ~2400-2800 (broad, -NH₂⁺- stretch), ~1600, ~1480 (C=C aromatic stretch), ~1260 (C-O stretch).[18] |

| Mass Spec (ESI+) | m/z: 149.1 [M+H]⁺ (corresponds to the free base C₉H₁₁NO). |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient reducing agent. 2. Reagent degradation (NaBH₃CN is moisture sensitive). 3. Insufficient reaction time. | 1. Use a slight excess (2.0-2.5 equiv.) of NaBH₃CN. 2. Use a fresh bottle of NaBH₃CN. 3. Allow the reaction to stir longer at room temperature, monitoring by TLC. |

| Low Yield | 1. Incomplete extraction from the aqueous layer. 2. Product loss during neutralization (if pH becomes too high). 3. Volatility of the free base during evaporation. | 1. Perform more extractions (e.g., 5 x 50 mL) with DCM. 2. Carefully control pH to be between 8 and 9. 3. Avoid excessive heating on the rotary evaporator. |

| Product is an oil/gummy solid | 1. Presence of impurities. 2. Incomplete conversion to the HCl salt. | 1. Purify the crude free base by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) before salt formation.[19] 2. Ensure a slight excess of the HCl solution is added during precipitation. |

Conclusion

The synthesis of this compound via the reductive amination of 4-methoxyindole with sodium cyanoborohydride is an effective and reliable method suitable for laboratory-scale production. By understanding the underlying reaction mechanism, adhering strictly to safety protocols, and employing careful experimental technique, researchers can consistently produce this valuable chemical intermediate in high yield and purity. This guide provides the necessary technical depth and practical advice to empower scientists in their pursuit of novel molecular entities for drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. goldbio.com [goldbio.com]

- 3. 4-Methoxyindole | High-Purity Research Compound [benchchem.com]

- 4. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. Sodium cyanoborohydride [organic-chemistry.org]

- 12. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

- 14. chemistry.osu.edu [chemistry.osu.edu]

- 15. oxfordlabchem.com [oxfordlabchem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Indoline Scaffold

An In-Depth Technical Guide to 4-Methoxyindoline hydrochloride

In the landscape of modern medicinal chemistry, the indoline scaffold represents a "privileged structure"—a molecular framework that is recurrently found in a multitude of biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets such as enzymes and receptors. This compound (CAS No: 90609-70-4) is a crucial derivative of this scaffold, valued by researchers and drug development professionals as a versatile building block.[1][2]

The strategic placement of a methoxy group at the 4-position significantly influences the electronic properties of the aromatic ring, while the hydrochloride salt form enhances aqueous solubility and stability, making it highly amenable to a wide range of synthetic transformations and biological assays.[1][2] This guide serves as a technical resource, consolidating the core physicochemical properties, synthesis methodologies, applications, and handling protocols for this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Structural Characteristics

A precise understanding of a compound's properties is the bedrock of its application. This compound is an off-white to tan crystalline powder.[1][3] Its key identifiers and properties are summarized below. The hydrochloride salt form is critical for improving the compound's handling and solubility profile compared to its free base, a common strategy in pharmaceutical development to enhance bioavailability.[2]

| Property | Value | Source(s) |

| CAS Number | 90609-70-4 | [1][2][3][4] |

| IUPAC Name | 4-methoxy-2,3-dihydro-1H-indole;hydrochloride | [2][5] |

| Synonyms | 4-Methoxy-2,3-dihydro-1H-indole HCl | [3] |

| Molecular Formula | C₉H₁₂ClNO | [2][3][4] |

| Molecular Weight | 185.65 g/mol | [2][3][4] |

| Appearance | Off-white to tan crystalline powder | [1][3] |

| Canonical SMILES | COC1=CC=CC2=C1CCN2.Cl | [2][3][4] |

| InChI Key | GCXLPTAZQUESGK-UHFFFAOYSA-N | [2][3] |

| Storage | Store at 0-8 °C, in a cool, dry place under an inert atmosphere | [1][2][5] |

Structural Diagram:

References

The Versatile Scaffold: A Technical Guide to 4-Methoxyindoline Hydrochloride in Medicinal Chemistry

Abstract

The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. Among its derivatives, 4-Methoxyindoline hydrochloride has emerged as a particularly valuable and versatile building block in drug discovery and development. Its unique structural and electronic properties, conferred by the methoxy group at the 4-position, make it an attractive starting point for the synthesis of a diverse array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound. We will explore its synthesis, key reactions, and its role in the development of novel therapeutics targeting a range of diseases, with a particular focus on neurological disorders and oncology. This guide will also provide detailed experimental protocols and insights into the structure-activity relationships of its derivatives, empowering researchers to leverage this powerful scaffold in their own drug discovery endeavors.

Introduction: The Significance of the 4-Methoxyindoline Scaffold

The indoline ring system, a saturated analog of indole, provides a rigid, bicyclic framework that is amenable to functionalization at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties. The introduction of a methoxy group at the 4-position of the indoline core significantly influences the molecule's electron distribution, lipophilicity, and hydrogen bonding capabilities. These alterations can profoundly impact a compound's ability to interact with biological targets, making this compound a sought-after intermediate in medicinal chemistry.[1]

The hydrochloride salt form of 4-methoxyindoline enhances its stability and aqueous solubility, rendering it highly suitable for use in various biological assays and pharmaceutical formulations.[2] Its utility as a synthetic intermediate is well-established, facilitating the construction of more complex molecules with diverse biological activities, including anti-inflammatory and anti-cancer properties.[2] This guide will delve into the practical applications of this versatile scaffold, providing the necessary technical details to harness its full potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ClNO | [2] |

| Molecular Weight | 185.65 g/mol | Chem-Impex |

| Appearance | Off-white to tan crystalline powder | [2] |

| Solubility | Enhanced solubility in aqueous solutions compared to the free base | [2] |

| Storage Conditions | 0-8 °C, protect from light | GoldBio |

Synthesis of the Core Scaffold: this compound

The reliable and efficient synthesis of the core scaffold is the first critical step in any drug discovery program. This compound can be prepared from its corresponding indole precursor, 4-methoxyindole, through a reduction reaction followed by salt formation.

Experimental Protocol: Synthesis of 4-Methoxyindoline from 4-Methoxyindole

This protocol describes the reduction of 4-methoxyindole to 4-methoxyindoline.

Materials:

-

4-Methoxyindole

-

Zinc dust (activated)

-

Acetic acid

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Cyclohexane and Ethyl acetate for elution

Procedure:

-

Activation of Zinc Dust: A suspension of zinc powder in 0.5N HCl is stirred for 1 hour at room temperature. The activated zinc is then collected by suction filtration, washed with water until neutral pH, followed by washes with anhydrous ethanol and ether, and then dried.[3]

-

Reaction Setup: To a solution of 4-methoxyindole in acetic acid, add activated zinc portion-wise while maintaining the temperature between 20 and 30°C using an ice bath.[3]

-

Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes.[3]

-

Work-up: Filter the reaction mixture. Extract the filtrate with ethyl acetate. Wash the organic phase sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.[3]

-

Purification: Concentrate the organic phase under reduced pressure. Purify the residue by silica gel column chromatography, eluting with a gradient of cyclohexane/EtOAc to afford 4-methoxyindoline.[3]

Experimental Protocol: Conversion to this compound

This protocol details the conversion of the free base to its hydrochloride salt.

Materials:

-

4-Methoxyindoline

-

Anhydrous hydrogen chloride (HCl) in a suitable solvent (e.g., diethyl ether or ethanol)

-

Anhydrous diethyl ether

Procedure:

-

Salt Formation: Dissolve the purified 4-methoxyindoline in a minimal amount of a suitable anhydrous solvent.

-

Precipitation: Slowly add a solution of anhydrous HCl in diethyl ether or ethanol to the 4-methoxyindoline solution with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The 4-methoxyindoline scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across various disease areas. Its structural features allow it to serve as a key building block in the synthesis of compounds targeting the central nervous system (CNS) and in the development of kinase inhibitors for oncology.

Central Nervous System (CNS) Applications: Targeting Serotonin Receptors

The serotonergic system is a critical regulator of mood, cognition, and various physiological processes. Dysregulation of this system is implicated in a range of neuropsychiatric disorders, including depression and anxiety.[4] The 4-methoxyindoline scaffold has been successfully employed in the design of potent and selective serotonin receptor modulators.

Vilazodone is an FDA-approved antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁ₐ receptor.[5] While Vilazodone itself contains a 5-cyanoindole moiety, the synthetic strategies employed in its production can be adapted to utilize 4-methoxyindole as a starting material, highlighting the potential of the 4-methoxyindoline core in this therapeutic space.

A hypothetical synthetic route to a 4-methoxy analog of a key Vilazodone intermediate can be envisioned, demonstrating the utility of this compound.

Proposed Synthetic Workflow for a Vilazodone Analog Intermediate:

Caption: Proposed synthetic workflow for a Vilazodone analog intermediate.

This proposed synthesis illustrates how 4-methoxyindole can be functionalized and elaborated to access complex molecules with potential therapeutic value. The methoxy group at the 4-position is expected to influence the electronic properties of the indole ring and potentially modulate the binding affinity and selectivity of the final compound for serotonin receptors.[6]

Oncology Applications: Development of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[7] Consequently, kinase inhibitors have become a cornerstone of modern oncology. The indoline scaffold has been identified as a privileged structure in the design of potent and selective kinase inhibitors.[7]

The incorporation of the 4-methoxyindoline moiety can offer several advantages in the design of kinase inhibitors:

-

Modulation of Kinase Selectivity: The methoxy group can influence the binding mode of the inhibitor within the ATP-binding pocket of the kinase, potentially leading to improved selectivity for the target kinase over other kinases, thereby reducing off-target effects.

-

Improved Pharmacokinetic Properties: The methoxy group can impact the metabolic stability and solubility of the compound, leading to a more favorable pharmacokinetic profile.

Illustrative Example: Hypothetical Kinase Inhibitor Synthesis

The following workflow outlines a general strategy for incorporating the 4-methoxyindoline scaffold into a kinase inhibitor backbone, such as a quinazoline core, which is prevalent in many approved kinase inhibitors.[8]

Caption: General workflow for synthesizing a 4-methoxyindoline-based kinase inhibitor.

By exploring various substituents on the indoline nitrogen and the quinazoline core, a library of compounds can be generated and screened for inhibitory activity against a panel of kinases. Subsequent structure-activity relationship (SAR) studies can then guide the optimization of lead compounds to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 4-methoxyindoline scaffold and the evaluation of the biological activity of the resulting analogs are crucial for understanding the SAR and for designing more potent and selective drug candidates.

Key points to consider when exploring the SAR of 4-methoxyindoline derivatives include:

-

Position and Nature of Substituents: The electronic and steric properties of substituents on the aromatic ring and the indoline nitrogen can significantly impact target binding and pharmacokinetic properties.

-

Role of the Methoxy Group: The 4-methoxy group's influence on the overall electronic character and conformation of the molecule should be carefully considered. Its hydrogen bond accepting capability can also play a role in target engagement.[6]

-

Stereochemistry: For chiral derivatives, the stereochemistry at the stereocenter(s) can have a profound effect on biological activity.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, offering a robust platform for the design and synthesis of novel therapeutic agents. Its utility has been demonstrated in the context of CNS disorders and oncology, and its potential extends to other therapeutic areas where the indoline scaffold is known to be active.

Future research in this area will likely focus on:

-

Expansion of Chemical Space: The development of novel synthetic methodologies to further functionalize the 4-methoxyindoline core will open up new avenues for drug discovery.

-

Application in New Therapeutic Areas: Exploring the potential of 4-methoxyindoline derivatives in areas such as infectious diseases and inflammatory disorders could lead to the discovery of new drug candidates.

-

Advanced Drug Delivery Systems: The formulation of 4-methoxyindoline-based compounds into advanced drug delivery systems could enhance their therapeutic efficacy and reduce side effects.

By leveraging the insights and protocols presented in this guide, researchers can effectively utilize this compound to accelerate their drug discovery programs and contribute to the development of the next generation of innovative medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indoline Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

Abstract

The indoline scaffold, a heterocyclic aromatic compound featuring a fused benzene and pyrrolidine ring, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design and synthesis of a myriad of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted indoline compounds. We will delve into their significant roles as anticancer, antimicrobial, antioxidant, and neurological agents. This guide will explore the intricate structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed experimental protocols for evaluating their biological efficacy, and present visual representations of key mechanisms and workflows to offer a holistic understanding for researchers, scientists, and drug development professionals.

The Indoline Nucleus: A Foundation for Diverse Bioactivity

The indoline core, also known as 2,3-dihydroindole, is a key structural motif found in numerous natural products and synthetic compounds with significant medicinal value.[1][2][3] Its non-planar, bicyclic structure provides a three-dimensional framework that can effectively interact with a variety of biological targets. The presence of a nitrogen atom in the five-membered ring introduces a site for hydrogen bonding, while the aromatic benzene ring can participate in hydrophobic and π-stacking interactions.[1] This inherent versatility allows for the strategic placement of various substituents to modulate the compound's physicochemical properties and biological activity. The indoline scaffold's ability to serve as a building block for diverse molecular architectures has solidified its importance in the ongoing quest for novel therapeutic agents.[4]

Anticancer Activity of Substituted Indolines

The development of novel anticancer agents is a critical area of research, and indoline derivatives have shown considerable promise in this field.[5][6] Their mechanisms of action are varied and often target key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

Substituted indolines exert their anticancer effects through several well-defined mechanisms:

-

Tubulin Polymerization Inhibition: A significant number of indoline-based compounds act as potent inhibitors of tubulin polymerization.[6][7] By binding to the colchicine binding site on β-tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[5]

-

Kinase Inhibition: Many indoline derivatives are designed as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. For instance, sunitinib, an FDA-approved drug with an indolin-2-one core, is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in treating various cancers.

-

Induction of Apoptosis: Beyond cell cycle arrest, indoline compounds can trigger apoptosis through various signaling pathways.[8][9] This can involve the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases, the key executioners of apoptosis.[5]

-

NF-κB Inhibition: The transcription factor NF-κB is a critical regulator of inflammatory responses and cell survival, and its aberrant activation is common in many cancers. Certain indoline-2-carboxylic acid derivatives have been shown to inhibit NF-κB activity, contributing to their cytotoxic effects against cancer cells.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of indoline derivatives is highly dependent on the nature and position of substituents on the indoline core.

-

Substitution at N-1: Modifications at the nitrogen atom of the indoline ring are crucial for activity. The introduction of various aryl or alkyl groups can significantly influence the compound's interaction with its biological target.

-

Substitution on the Benzene Ring: The electronic properties and steric bulk of substituents on the aromatic ring play a vital role. Electron-withdrawing groups, such as halogens, or electron-donating groups can modulate the overall electron density of the molecule, affecting its binding affinity.

-

Substitution at C-3: The C-3 position is a common site for modification, often bearing groups that can interact with specific amino acid residues in the target protein.

Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected substituted indoline derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | N-acetyl, 5-sulfonylamino benzamide | Various | - | [11] |

| Compound B | 3-(trimethoxystyryl)-piperidinone replaced with indoline | HepG2 | 8.97 | [11] |

| Compound C | Bromophenol incorporating indolin-2-one | A549, Bel7402, HepG2, HeLa, HCT116 | Potent activity | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][8][11][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line in a suitable medium.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test indoline compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

-

Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Experimental Workflow for MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Substituted Indolines

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[16] Indoline derivatives have emerged as a promising class of compounds with significant antimicrobial properties.[14][16]

Mechanisms of Antimicrobial Action

Substituted indolines can combat microbial growth through various mechanisms, including:

-

Disruption of Cell Membrane Integrity: Some indoline compounds can interfere with the bacterial cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.

-

Enzyme Inhibition: Indolines can inhibit essential microbial enzymes involved in processes like DNA replication, protein synthesis, or cell wall biosynthesis.

-

Biofilm Inhibition: Bacterial biofilms are a major challenge in treating infections. Certain indoline derivatives have been shown to inhibit biofilm formation, making the bacteria more susceptible to antibiotics.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of indoline derivatives is influenced by their structural features:

-

Lipophilicity: The overall lipophilicity of the molecule, often modulated by substituents on the aromatic ring, can affect its ability to penetrate the microbial cell wall and membrane.

-

Presence of Halogens: The introduction of halogen atoms (e.g., chlorine, bromine) on the indole ring has been shown to enhance antibacterial activity against various strains.[5]

-

N-Substitution: The nature of the substituent at the N-1 position can significantly impact the antimicrobial spectrum and potency.

Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected substituted indoline and indole derivatives against various microbial strains.

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| Compound D | Spiroquinoline-indoline-dione derivative | Enterococcus faecalis | 375-750 | [14] |

| Compound E | Spiroquinoline-indoline-dione derivative | Staphylococcus aureus | 750 | [14] |

| Compound F | Indole-1,2,4 triazole conjugate | Candida tropicalis | 2 | [9] |

| Compound G | Indole-1,2,4 triazole conjugate | Candida albicans | 2 | [9] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][17][18]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation.

Step-by-Step Protocol:

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of the test indoline compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

-

-

Inoculum Preparation:

-

Culture the test microorganism on an appropriate agar medium.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).

-

-

Inoculation of Microtiter Plate:

-

Inoculate each well containing the diluted antimicrobial agent with the standardized microbial suspension.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Broth Microdilution Workflow

Caption: Workflow for the broth microdilution assay.

Antioxidant Activity of Substituted Indolines

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Indoline derivatives have been investigated for their antioxidant potential, acting as scavengers of free radicals.

Mechanisms of Antioxidant Action

The antioxidant activity of indoline compounds is primarily attributed to their ability to:

-

Donate a Hydrogen Atom: The N-H group of the indoline ring can donate a hydrogen atom to a free radical, thereby neutralizing it.

-

Donate an Electron: The electron-rich aromatic ring can donate an electron to a free radical, reducing its reactivity.

Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of indoline derivatives can be enhanced by:

-

Electron-Donating Groups: The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic ring increases the electron density and enhances the ability to donate a hydrogen atom or an electron.[2][3]

-

Steric Hindrance: The position of substituents can influence the accessibility of the N-H group, affecting its radical scavenging activity.

Data on Antioxidant Activity

The following table shows the IC50 values of selected indole derivatives in the DPPH radical scavenging assay.

| Compound | DPPH IC50 (µM) | Reference |

| Melatonin | 125 | [19] |

| 5-Hydroxy-L-tryptophan | 3.196 | [19] |

| L-Tryptophan | 9510 | [19] |

| Vitamin C (Ascorbic Acid) | 65 | [19] |

Experimental Protocols for Antioxidant Assays

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[1][10][20]

Step-by-Step Protocol: [1][10][12][20][21]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare stock solutions of the test indoline compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound at various concentrations.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank (solvent only) and a control (solvent with DPPH solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

-

Determine the IC50 value from a plot of scavenging activity versus concentration.

-

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[2][22][23][24]

Step-by-Step Protocol: [2][22][23][24]

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

-

Mix equal volumes of the two solutions and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.

-

On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the test compound at various concentrations to the wells of a 96-well plate.

-

Add a larger volume of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a set time (e.g., 6 minutes).

-

-

Absorbance Measurement:

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity and determine the IC50 value as described for the DPPH assay.

-

Neurological Activity of Substituted Indolines

Indoline derivatives have shown significant potential in the treatment of neurological disorders due to their ability to interact with various targets in the central nervous system (CNS).[15]

Mechanisms of Neurological Action

-

Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for Alzheimer's disease. Several indolinone-based compounds have been identified as potent AChE inhibitors.[15][23]

-

Neuroprotection: Indoline derivatives can protect neurons from damage caused by oxidative stress, excitotoxicity, and other insults implicated in neurodegenerative diseases.

Structure-Activity Relationship (SAR) Insights

-

Dual Binding Site Inhibition of AChE: Potent indolinone-based AChE inhibitors often feature a hydrophobic indoline core that binds to the peripheral anionic site (PAS) of the enzyme, and a cationic moiety (e.g., N-benzylpyridinium) that interacts with the catalytic active site (CAS).[15]

-

Substituents on the Benzyl Ring: For AChE inhibitors with an N-benzylpyridinium group, the position and nature of substituents on the benzyl ring significantly affect potency. For example, a 2-chlorobenzyl derivative has been shown to be highly potent.[15]

Data on Neurological Activity

The following table shows the IC50 values of selected indolinone derivatives for acetylcholinesterase inhibition.

| Compound ID | Substitution Pattern | AChE IC50 (nM) | Reference |

| 3c | 2-chlorobenzyl derivative | 0.44 | [15] |

| Donepezil (Standard) | - | 14.08 | [15] |

| IIId | 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione | Most potent in series | [23] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

Principle: This colorimetric assay, based on the Ellman method, measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is proportional to AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[5]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare solutions of AChE enzyme, the substrate acetylthiocholine (ATCh), and DTNB in the assay buffer.

-

Prepare a stock solution of the test indoline compound and a positive control inhibitor (e.g., donepezil) in a suitable solvent.

-

-

Assay Procedure in a 96-well plate:

-

Add the assay buffer, the test compound at various concentrations, and the AChE enzyme solution to the wells.

-

Include a control (no inhibitor) and a blank (no enzyme).

-

Pre-incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a mixture of ATCh and DTNB to all wells.

-

-

Absorbance Measurement:

-

Measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100

-

Calculate the IC50 value from a plot of percent inhibition versus inhibitor concentration.

-

AChE Inhibition Assay Workflow

Caption: Workflow for the acetylcholinesterase inhibition assay.

Synthesis of Substituted Indolines

The generation of diverse libraries of substituted indoline compounds for biological screening relies on efficient and versatile synthetic methodologies. Several classical and modern synthetic routes are employed to access this important scaffold.

-

Reduction of Indoles: A straightforward method for synthesizing indolines is the reduction of the corresponding indole. This can be achieved using various reducing agents, such as catalytic hydrogenation or dissolving metal reductions.

-

Fischer Indole Synthesis followed by Reduction: The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone. The resulting indole can then be reduced to the indoline.

-

Modern Synthetic Methods: More recent synthetic strategies offer greater control over substitution patterns and functional group tolerance. These include photocatalyzed reactions, metal-catalyzed cross-coupling reactions, and intramolecular cyclizations.[7][13][22] For instance, photocatalyzed decarboxylative radical arylation provides a green and efficient route to variously substituted indolines.[22]

Conclusion and Future Perspectives

The substituted indoline scaffold has unequivocally demonstrated its significance in the field of medicinal chemistry, serving as a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. This guide has provided a comprehensive overview of their roles as anticancer, antimicrobial, antioxidant, and neurological agents, underpinned by an understanding of their mechanisms of action and structure-activity relationships. The detailed experimental protocols presented herein offer a practical framework for researchers to evaluate the biological potential of newly synthesized indoline derivatives.

The future of indoline-based drug discovery remains bright. Continued exploration of novel synthetic methodologies will enable the creation of more diverse and complex indoline libraries. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more potent and selective inhibitors. Furthermore, the application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the identification of promising lead candidates. As our knowledge of the intricate biology of diseases expands, the versatile indoline scaffold is poised to play an even more prominent role in the development of next-generation therapeutics to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of new indole derivatives structurally related to donepezil and their biological evaluation as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffolding of 4-Methoxyindoline Hydrochloride: A Technical Guide for Synthetic Chemists

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the indoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. Within this important class of building blocks, 4-methoxyindoline hydrochloride emerges as a particularly valuable synthon. The electron-donating methoxy group at the 4-position subtly modulates the electronic properties of the aromatic ring, influencing its reactivity and, ultimately, the pharmacological profile of its derivatives. The hydrochloride salt form enhances its stability and solubility, making it a practical and versatile starting material for a wide array of synthetic transformations.[1][2]

This technical guide provides an in-depth exploration of this compound as a pivotal building block. Moving beyond a simple catalog of reactions, we will delve into the causality behind experimental choices, offering field-proven insights into its application in the synthesis of complex and biologically relevant molecules. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this compound to accelerate their research endeavors.

Core Characteristics of this compound

Before embarking on its synthetic applications, a thorough understanding of the physical and chemical properties of this compound is essential.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90609-70-4 | [1][3][4] |

| Molecular Formula | C₉H₁₁NO·HCl | [1][4] |

| Molecular Weight | 185.65 g/mol | [4] |

| Appearance | Off-white to tan crystalline powder | [1] |

| Purity | ≥ 95-99% (HPLC) | [1][3] |

| Storage Conditions | 0-8 °C, protect from light | [1] |

The hydrochloride salt form is crucial for its utility, as it significantly improves the compound's solubility in various solvents compared to its free base form, facilitating its use in a broader range of reaction conditions.[1]

A Note on Synthesis: From Indole to Indoline

While this guide focuses on the applications of this compound, a brief overview of its synthesis provides valuable context. The typical synthetic route involves a two-step process:

-

Synthesis of 4-Methoxyindole: The precursor, 4-methoxyindole, can be synthesized through various established methods, often involving the cyclization of appropriately substituted anilines or phenylhydrazones.[1]

-

Reduction and Salt Formation: The crucial step is the reduction of the C2-C3 double bond of the 4-methoxyindole's pyrrole ring to form the indoline scaffold. This is commonly achieved using reducing agents like sodium cyanoborohydride in an acidic medium such as acetic acid. Following the reduction, the resulting 4-methoxyindoline free base is treated with anhydrous hydrogen chloride in a suitable solvent (e.g., diethyl ether or ethanol) to precipitate the stable hydrochloride salt.[1]

This transformation from an electron-rich indole to a saturated indoline fundamentally alters the chemical reactivity of the nitrogen atom, shifting it from a less nucleophilic, pyrrole-type nitrogen to a more traditional, secondary aliphatic amine. This change is the cornerstone of its utility as a building block.

Key Synthetic Transformations: Functionalizing the Indoline Core

The reactivity of this compound is dominated by the secondary amine of the pyrrolidine ring. This nitrogen atom serves as a versatile handle for introducing a wide range of substituents and building more complex molecular architectures.

N-Acylation: Forging the Amide Bond

N-acylation is a fundamental transformation that allows for the introduction of a carbonyl moiety, a common feature in many biologically active molecules, including ligands for melatonin and serotonin receptors.[5] The reaction involves the nucleophilic attack of the indoline nitrogen on an activated carbonyl species, such as an acyl chloride or an anhydride.

Causality in Experimental Design:

-

Choice of Acylating Agent: Acyl chlorides are highly reactive and often lead to rapid and high-yielding reactions. However, they also produce hydrochloric acid as a byproduct, which must be neutralized. Carboxylic acids, activated with coupling agents like HBTU, offer a milder alternative, which is particularly useful for sensitive substrates.[6]

-

Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the HCl generated when using acyl chlorides. This prevents the protonation of the starting indoline, which would render it non-nucleophilic.[6]

-

Solvent: Anhydrous dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. Anhydrous conditions are crucial to prevent the hydrolysis of the acylating agent.[6]

-

Temperature Control: The initial addition of the acyl chloride is typically performed at 0 °C to moderate the exothermic reaction and minimize side product formation. The reaction is then allowed to warm to room temperature to ensure completion.[6]

Experimental Protocol: N-Acetylation of 4-Methoxyindoline

This protocol is a representative example based on standard N-acylation procedures.

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Basification: Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and scavenge the HCl that will be produced during the reaction. Stir for 10-15 minutes.

-

Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-acetyl-4-methoxyindoline.

N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces carbon-based substituents directly onto the indoline nitrogen, a key step in the synthesis of many pharmacologically active compounds, including those targeting various receptors and enzymes.

Causality in Experimental Design:

-

Electrophile Choice: Alkyl halides (bromides or iodides) are common electrophiles for this transformation.

-

Base: A base such as potassium carbonate or cesium carbonate is typically used to deprotonate the indoline nitrogen, increasing its nucleophilicity.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed to facilitate the Sₙ2 reaction.

Workflow for N-Alkylation of 4-Methoxyindoline

Caption: A typical workflow for the N-alkylation of 4-methoxyindoline.

Buchwald-Hartwig Amination: Forging C-N Bonds to Aromatic Systems

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[7][8] For 4-methoxyindoline, this reaction is of paramount importance as it allows for the direct attachment of the indoline scaffold to various aromatic and heteroaromatic systems, creating N-aryl indolines. These structures are prevalent in pharmaceuticals and materials science.[9]

Causality in Experimental Design:

-

Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos are often required to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[10]

-

Base: A strong, non-nucleophilic base is required to deprotonate the indoline to form the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice.[11]

-

Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and the base.

-

Inert Atmosphere: The palladium(0) catalyst is oxygen-sensitive, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).[12]

Catalytic Cycle of Buchwald-Hartwig Amination with 4-Methoxyindoline

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Applications in the Synthesis of Bioactive Molecules

The synthetic transformations described above are not merely academic exercises; they are enabling technologies for the creation of molecules with significant therapeutic potential. The 4-methoxyindoline scaffold is a key component in the development of ligands for various neurological targets.

Serotonin and Melatonin Receptor Ligands

Both serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine) are crucial neuromodulators that regulate a vast array of physiological processes, including sleep, mood, and circadian rhythms.[5][13] Consequently, their receptors are important drug targets. The 4-methoxyindoline core can be seen as a conformationally restricted analog of the tryptamine side chain present in these endogenous ligands. This structural feature can be exploited to design novel receptor agonists and antagonists with improved selectivity and pharmacokinetic properties.

For instance, N-acylation of 4-methoxyindoline with various acyl chlorides, followed by further functionalization, can lead to potent melatonin receptor ligands.[14][15] Similarly, Buchwald-Hartwig coupling can be used to attach aromatic moieties that mimic the indole nucleus of serotonin, leading to the development of novel serotonergic agents.[16]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the synthetic chemist's toolbox. Its stable, easy-to-handle salt form, combined with the nucleophilic secondary amine, provides a reliable entry point for a diverse range of synthetic transformations, including N-acylation, N-alkylation, and palladium-catalyzed C-N bond formation. The strategic placement of the methoxy group offers a means to fine-tune the electronic and steric properties of the resulting molecules, a critical aspect in modern drug discovery.

As the demand for novel therapeutics targeting the central nervous system continues to grow, the importance of privileged scaffolds like 4-methoxyindoline is set to increase. Future research will likely focus on developing novel, stereoselective functionalizations of the indoline ring and expanding its application in the synthesis of an even broader range of complex natural products and therapeutic agents.

References

- 1. This compound (90609-70-4) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 90609-70-4 this compound AKSci 5089AC [aksci.com]

- 4. appchemical.com [appchemical.com]

- 5. Molecules in the Serotonin-Melatonin Synthesis Pathway Have Distinct Interactions with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Melatonin receptor ligands: synthesis of new melatonin derivatives and comprehensive comparative molecular field analysis (CoMFA) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis Utilizing 4-Methoxyindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Fischer Indole Synthesis in Modern Drug Discovery

Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most robust and widely utilized methods for the construction of the indole nucleus.[1] This heterocyclic motif is a cornerstone in medicinal chemistry, forming the core scaffold of numerous natural products, pharmaceuticals, and biologically active compounds.[2][3] The ability to introduce a variety of substituents onto the indole ring by selecting appropriately substituted phenylhydrazines and carbonyl compounds makes this reaction exceptionally versatile.[4]

This guide focuses on the practical application of 4-methoxyindoline hydrochloride (which is readily converted to 4-methoxyphenylhydrazine hydrochloride in situ or used as a direct precursor) in the Fischer indole synthesis. The methoxy group, a powerful electron-donating substituent, significantly influences the reaction's progression and outcome. Understanding its electronic effects is paramount for predicting regioselectivity and mitigating the formation of unexpected byproducts.[5][6] We will delve into the mechanistic nuances, provide detailed, field-proven protocols, and address common challenges to empower researchers in their synthesis of valuable methoxy-substituted indoles.

Mechanistic Insights: The Journey from Hydrazone to Indole

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine and a ketone or aldehyde into an indole.[1] The generally accepted mechanism, first proposed by Robinson, involves several key transformations.[7]

-

Hydrazone Formation: The reaction initiates with the condensation of the (substituted) phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This step is typically rapid and can often be performed in the same pot as the subsequent cyclization.[8]

-

Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine (or 'ene-hydrazine') form under acidic conditions.[7][8]

-

[9][9]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a concerted, pericyclic[9][9]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a new C-C bond. This step transiently disrupts the aromaticity of the benzene ring to form a di-imine intermediate.[4][10]

-

Rearomatization and Cyclization: The intermediate quickly rearomatizes. The newly formed aniline nitrogen then acts as a nucleophile, attacking the imine carbon to form a five-membered ring, yielding an aminoacetal (or aminal).[1][7]

-

Ammonia Elimination: Finally, under the acidic conditions, a molecule of ammonia (NH₃) is eliminated, and the indole ring is formed, driven by the stability of the final aromatic system.[1]

The Influence of the 4-Methoxy Group

The electron-donating nature of the methoxy group at the 4-position of the phenylhydrazine ring generally facilitates the reaction.[6] However, its position can also lead to unexpected outcomes. While a 4-methoxy substituent reliably leads to a 7-methoxyindole, ortho-substituted methoxyphenylhydrazones are known to be particularly susceptible to forming "abnormal" products.[5][11] This can occur via cyclization on the same side as the methoxy group, leading to its substitution. For example, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol has been reported to yield ethyl 6-chloroindole-2-carboxylate as the major product instead of the expected 7-methoxyindole derivative.[11] This highlights the critical importance of choosing the correct starting isomer and carefully controlling reaction conditions.

Experimental Protocols

The following protocols provide a generalized yet detailed framework for the synthesis of 7-methoxyindoles using 4-methoxyphenylhydrazine hydrochloride and a suitable ketone.

Materials and Equipment

-

Reactants: 4-Methoxyphenylhydrazine hydrochloride, desired ketone (e.g., cyclohexanone, ethyl methyl ketone), acid catalyst (see table below), and appropriate solvents.

-

Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

Safety Equipment: Fume hood, safety glasses, lab coat, chemically resistant gloves.

Catalyst and Solvent Selection

The choice of acid catalyst and solvent is critical and depends on the reactivity of the specific substrates. A summary of commonly used systems is provided below.[2]

| Catalyst System | Typical Conditions | Notes |

| Glacial Acetic Acid | Reflux (approx. 118 °C) | Often serves as both catalyst and solvent. Good for many standard syntheses.[2] |

| Polyphosphoric Acid (PPA) | 80 - 150 °C | A strong dehydrating agent and acid; can promote cyclization of less reactive substrates. |

| Zinc Chloride (ZnCl₂) | 150 - 200 °C (often in a high-boiling solvent like toluene or xylene) | A common and effective Lewis acid catalyst.[8] |

| Ethanolic HCl | Reflux (approx. 78 °C) | Milder conditions, but can lead to side reactions like ether formation with the solvent.[11] |

| p-Toluenesulfonic Acid (p-TsOH) | Reflux in toluene or xylene with Dean-Stark trap | Allows for azeotropic removal of water, driving the reaction to completion.[2] |

Step-by-Step Synthesis Protocol (One-Pot Method)

This protocol is a general guideline. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq.).

-

Reagent Addition: Add the chosen solvent (e.g., glacial acetic acid, 5-10 mL per gram of hydrazine) followed by the ketone (1.0 - 1.2 eq.). If not using an acidic solvent, add the chosen acid catalyst (e.g., p-TsOH, 0.1-0.2 eq. or ZnCl₂, 1.0-2.0 eq.).

-

Heating and Monitoring: Heat the reaction mixture to the target temperature (see table above) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, often UV-active, spot indicates product formation.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If using a strong acid like PPA, carefully quench the reaction by pouring it over crushed ice with stirring.

-

Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane, 3 x 50 mL).

-

Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the specific product. Indoles can sometimes streak on silica; adding a small amount of triethylamine (~0.5%) to the eluent can improve the separation.[9]

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be employed for solid products.

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Troubleshooting and Scientific Integrity

A self-validating protocol requires an understanding of potential pitfalls. The following points are crucial for success and ensuring the integrity of your results.

-

Low or No Product Formation:

-

Cause: Insufficiently acidic conditions, unstable hydrazone intermediate, or decomposition of the product.[9]

-

Solution: Screen different acid catalysts or increase the catalyst loading. Consider a two-step procedure where the hydrazone is pre-formed and isolated before indolization. Ensure the work-up neutralizes the acid promptly to prevent product degradation.[5][9]

-

-

Formation of Abnormal Products/Regioisomers:

-

Cause: As discussed, ortho-substituted methoxy phenylhydrazones can lead to substitution of the methoxy group.[11] Unsymmetrical ketones can lead to two different regioisomers.[8]

-

Solution: For predictable synthesis of 7-methoxyindoles, always use a para-substituted (4-methoxy) phenylhydrazine. When using unsymmetrical ketones, be aware that a mixture of products is possible. The ratio of these products can be influenced by the acidity of the medium and steric factors.[12]

-

-

Purification Challenges:

-

Cause: Indoles are relatively polar and contain an N-H group, which can lead to streaking on silica gel.[9] The reaction can also produce tarry byproducts.

-

Solution: Use a modified eluent containing a small amount of a basic modifier like triethylamine.[9] If the product is an oil, ensure all solvent is removed in vacuo. If the product is a solid, recrystallization may be a more effective purification method than chromatography.

-

Conclusion

The Fischer indole synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. When employing this compound, researchers can access a wide array of 7-methoxyindoles, which are valuable precursors in drug development. By understanding the underlying mechanism, carefully selecting reaction conditions, and being cognizant of potential side reactions, particularly those influenced by the methoxy substituent, scientists can reliably and efficiently synthesize these important heterocyclic compounds. This guide provides the foundational knowledge and practical protocols to achieve this with confidence and scientific rigor.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]